Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Overview
Scientific Research Applications
Synthesis and Structural Characterization
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound involved in advanced chemical syntheses, particularly in the preparation of boric acid ester intermediates. These intermediates, with benzene rings, are pivotal for various chemical transformations. For instance, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds illustrates the utility of such intermediates in creating molecules with potential applications ranging from materials science to pharmaceuticals. The structural elucidation of these compounds employs techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into their molecular configuration and potential reactivity patterns. Conformational analyses through density functional theory (DFT) further align with experimental data, showcasing the compounds' physicochemical properties and electronic structures (Huang et al., 2021).
Catalytic Applications and Material Synthesis
The compound finds applications in catalytic processes, notably in the Pd-catalyzed borylation of aryl bromides, facilitating the synthesis of arenes crucial for material development and chemical synthesis. This methodology highlights the compound's role in enhancing borylation efficiency, especially for substrates with challenging functional groups, thereby expanding the toolbox for constructing boron-containing arenes (Takagi & Yamakawa, 2013).
Electron Transport Materials
In the realm of electronics and photonics, this compound contributes to the synthesis of key intermediates for electron transport materials (ETMs). An efficient synthesis route leading to ETMs highlights its significance in developing materials with enhanced electronic properties, essential for applications in organic electronics and optoelectronics (Xiangdong et al., 2017).
Molecular Structure and Properties Analysis
The synthesis and characterization of derivatives, such as the study on 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, exemplify the breadth of research focused on understanding molecular properties. Investigations into crystal structures, vibrational properties, and theoretical analyses (DFT studies) illuminate the intricate details of these molecules, facilitating their application in designing compounds with desired physical and chemical characteristics (Coombs et al., 2006).
Advanced Material Development
The compound's derivatives serve as building blocks for advanced materials, evidenced by their incorporation into water-soluble polymers for applications in fluorescence quenching and sensor technologies. Such research not only expands the understanding of the compound's utility in material science but also opens avenues for developing novel materials with specific functionalities, like sensing and fluorescence, pertinent to biomedical and environmental monitoring applications (Zhang et al., 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions such as borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that similar compounds can participate in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates , which can influence various biochemical pathways.
Result of Action
Similar compounds are known to participate in significant carbon-carbon bond-forming reactions .
Action Environment
It’s known that similar compounds are recommended to be stored at room temperature, in a cool and dark place .
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSXNHNLBWPXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.